molecular formula C24H22N2O3S2 B301076 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one

Cat. No. B301076
M. Wt: 450.6 g/mol
InChI Key: NCRZJNWZYOQGLB-SNSRFIGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one is a bioactive compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a thiazolidinone derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one involves its ability to inhibit various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS).

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its limitations include its poor solubility in water and its potential to interact with other compounds in biological systems.

Future Directions

There are several future directions for the study of 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one. These include:
1. Studying its potential as a treatment for various neurodegenerative disorders.
2. Investigating its ability to modulate the gut microbiome and its potential as a treatment for gut-related disorders.
3. Studying its potential as a treatment for viral infections, such as COVID-19.
4. Investigating its potential as a treatment for metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
Conclusion:
In conclusion, 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one is a bioactive compound that has shown potential therapeutic properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its therapeutic potential and its applications in various diseases.

Synthesis Methods

The synthesis of 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one can be achieved through various methods, including the condensation reaction of 2-aminothiazole, ethyl acetoacetate, and 4-ethoxybenzaldehyde in the presence of a catalyst. Another method involves the reaction of 2-aminothiazole, ethyl acetoacetate, and 5-(phenylsulfanyl)-2-furaldehyde in the presence of a catalyst.

Scientific Research Applications

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities. It has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one

Molecular Formula

C24H22N2O3S2

Molecular Weight

450.6 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)imino-3-ethyl-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N2O3S2/c1-3-26-23(27)21(31-24(26)25-17-10-12-18(13-11-17)28-4-2)16-19-14-15-22(29-19)30-20-8-6-5-7-9-20/h5-16H,3-4H2,1-2H3/b21-16-,25-24?

InChI Key

NCRZJNWZYOQGLB-SNSRFIGSSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(O2)SC3=CC=CC=C3)/SC1=NC4=CC=C(C=C4)OCC

SMILES

CCN1C(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)SC1=NC4=CC=C(C=C4)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)SC1=NC4=CC=C(C=C4)OCC

Origin of Product

United States

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